molecular formula C9H7ClN2O B2841570 (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 1261024-31-0

(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No. B2841570
CAS RN: 1261024-31-0
M. Wt: 194.62
InChI Key: JRECRRMZQAVUEI-LFYBBSHMSA-N
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Description

(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine is not fully understood. However, it has been suggested that it works by inducing apoptosis in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine has several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to decrease the production of reactive oxygen species (ROS) and inhibit the activity of certain enzymes involved in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine in lab experiments is its potential application in the treatment of cancer and neurodegenerative diseases. However, one of the limitations is that its mechanism of action is not fully understood, and further research is needed to fully explore its potential.

Future Directions

There are several future directions for the research on (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine. One direction is to further explore its mechanism of action and identify its target molecules. Another direction is to study its potential application in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine could lead to its wider application in various fields.
In conclusion, (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential application in the treatment of cancer and neurodegenerative diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine in various fields.

Synthesis Methods

The synthesis of (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine has been achieved using different methods. One of the most common methods is the reaction of 5-chloroindole-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine as a yellow solid.

Scientific Research Applications

(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine has been studied for its potential application in various fields. It has been found to possess anticancer properties and has been tested against different types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-1-2-9-8(3-7)6(4-11-9)5-12-13/h1-5,11,13H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRECRRMZQAVUEI-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=CN2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine

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